molecular formula C33H43N5O4 B13325655 N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide

N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide

Cat. No.: B13325655
M. Wt: 573.7 g/mol
InChI Key: ZBLCOVKAEUNWGN-LWPQGVMLSA-N
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Description

N-(2-Aminophenyl)-4-(((((2R,3S)-9-(dimethylamino)-5-(®-1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,5,6,7-hexahydrobenzo[h][1,5]oxazonin-2-yl)methyl)(methyl)amino)methyl)benzamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-(((((2R,3S)-9-(dimethylamino)-5-(®-1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,5,6,7-hexahydrobenzo[h][1,5]oxazonin-2-yl)methyl)(methyl)amino)methyl)benzamide involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-(((((2R,3S)-9-(dimethylamino)-5-(®-1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,5,6,7-hexahydrobenzo[h][1,5]oxazonin-2-yl)methyl)(methyl)amino)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-Aminophenyl)-4-(((((2R,3S)-9-(dimethylamino)-5-(®-1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,5,6,7-hexahydrobenzo[h][1,5]oxazonin-2-yl)methyl)(methyl)amino)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-(((((2R,3S)-9-(dimethylamino)-5-(®-1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,5,6,7-hexahydrobenzo[h][1,5]oxazonin-2-yl)methyl)(methyl)amino)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)-4-(((((2R,3S)-9-(dimethylamino)-5-(®-1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,5,6,7-hexahydrobenzo[h][1,5]oxazonin-2-yl)methyl)(methyl)amino)methyl)benzamide: is compared with other similar compounds, such as:

Uniqueness

The uniqueness of N-(2-Aminophenyl)-4-(((((2R,3S)-9-(dimethylamino)-5-(®-1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,5,6,7-hexahydrobenzo[h][1,5]oxazonin-2-yl)methyl)(methyl)amino)methyl)benzamide lies in its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H43N5O4

Molecular Weight

573.7 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide

InChI

InChI=1S/C33H43N5O4/c1-22-18-38(23(2)21-39)32(40)17-26-16-27(36(3)4)14-15-30(26)42-31(22)20-37(5)19-24-10-12-25(13-11-24)33(41)35-29-9-7-6-8-28(29)34/h6-16,22-23,31,39H,17-21,34H2,1-5H3,(H,35,41)/t22-,23+,31-/m0/s1

InChI Key

ZBLCOVKAEUNWGN-LWPQGVMLSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)CC2=C(C=CC(=C2)N(C)C)O[C@H]1CN(C)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)[C@H](C)CO

Canonical SMILES

CC1CN(C(=O)CC2=C(C=CC(=C2)N(C)C)OC1CN(C)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C(C)CO

Origin of Product

United States

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